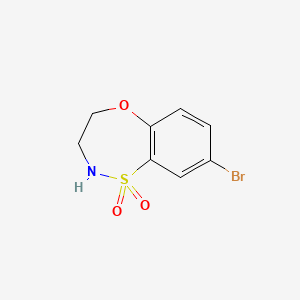
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide
Overview
Description
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, commonly known as BZF, is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. BZF has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
- 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide has demonstrated antimicrobial properties. It may inhibit the growth of bacteria, fungi, or other microorganisms, making it a potential candidate for novel antibiotics .
- Investigations suggest that 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide may act as an antihypertensive agent. It could help regulate blood pressure by modulating specific pathways .
Antimicrobial Activity
Antihypertensive Properties
Safety and Hazards
- MSDS : Link
Mechanism of Action
Target of Action
The primary targets of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, are diverse and include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators .
Mode of Action
The compound interacts with its targets through various functional groups attached to the ring. The halo group at the 7 and 8 positions of the ring, for instance, is responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring also contribute to its activity .
Biochemical Pathways
Given the broad range of biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it can be inferred that multiple pathways may be impacted .
Result of Action
The compound exhibits a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . It is also known to act as a KATP channel activator and an AMPA receptor modulator . The exact molecular and cellular effects would depend on the specific target and the biochemical pathway involved.
Action Environment
The action, efficacy, and stability of 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-1-2-7-8(5-6)14(11,12)10-3-4-13-7/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIMURTOVOHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


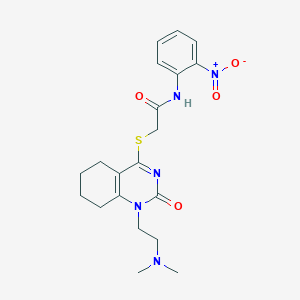
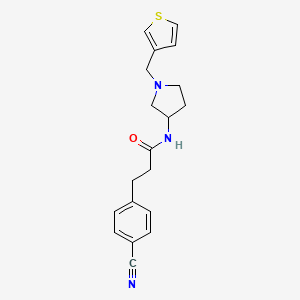
![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2779031.png)
![Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2779032.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2779033.png)




![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)
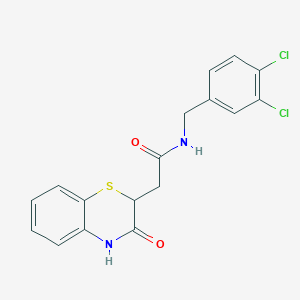
![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)
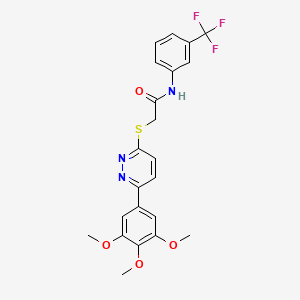
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)